molecular formula C12H6Cl2FNO2 B12079690 6-(3,5-Dichlorophenyl)-5-fluoropicolinic acid

6-(3,5-Dichlorophenyl)-5-fluoropicolinic acid

Cat. No.: B12079690
M. Wt: 286.08 g/mol
InChI Key: IHJRGHZHFYBFLM-UHFFFAOYSA-N
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Description

6-(3,5-Dichlorophenyl)-5-fluoropicolinic acid is a synthetic organic compound characterized by the presence of a dichlorophenyl group and a fluorine atom attached to a picolinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Dichlorophenyl)-5-fluoropicolinic acid typically involves multi-step organic reactions. One common method starts with the halogenation of picolinic acid to introduce the fluorine atom at the 5-position. This is followed by a Suzuki-Miyaura coupling reaction to attach the 3,5-dichlorophenyl group. The reaction conditions often involve the use of palladium catalysts, such as palladium acetate, and bases like potassium carbonate in an organic solvent such as dimethylformamide (DMF) or toluene .

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve continuous flow reactors to ensure consistent reaction conditions and improved safety. The use of recyclable catalysts and solvents is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Dichlorophenyl)-5-fluoropicolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 6-(3,5-Dichlorophenyl)-5-fluoropicolinic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which 6-(3,5-Dichlorophenyl)-5-fluoropicolinic acid exerts its effects involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,5-Dichlorophenyl)-2-fluoropicolinic acid
  • 6-(3,5-Dichlorophenyl)-4-fluoropicolinic acid
  • 6-(3,5-Dichlorophenyl)-5-chloropicolinic acid

Uniqueness

Compared to similar compounds, 6-(3,5-Dichlorophenyl)-5-fluoropicolinic acid is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H6Cl2FNO2

Molecular Weight

286.08 g/mol

IUPAC Name

6-(3,5-dichlorophenyl)-5-fluoropyridine-2-carboxylic acid

InChI

InChI=1S/C12H6Cl2FNO2/c13-7-3-6(4-8(14)5-7)11-9(15)1-2-10(16-11)12(17)18/h1-5H,(H,17,18)

InChI Key

IHJRGHZHFYBFLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1F)C2=CC(=CC(=C2)Cl)Cl)C(=O)O

Origin of Product

United States

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